Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate
CAS No.:
Cat. No.: VC15802852
Molecular Formula: C17H19NO5
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO5 |
---|---|
Molecular Weight | 317.34 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid |
Standard InChI | InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6) |
Standard InChI Key | WLWHNIVQYFFLOA-UHFFFAOYSA-N |
Canonical SMILES | C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The compound comprises a furan-2-ylmethyl group linked to a 1-phenyl-but-3-enylamine backbone, neutralized as an oxalate salt. Key structural elements include:
-
Furan ring: A five-membered aromatic oxygen heterocycle known for its electron-rich nature and participation in hydrogen bonding .
-
1-Phenyl-but-3-enyl chain: A substituted allylamine system with a phenyl group at position 1 and a double bond at position 3, potentially influencing stereochemistry and reactivity .
-
Oxalate counterion: A dicarboxylate anion that enhances solubility and stabilizes the crystal lattice via hydrogen bonding .
The planar furan ring likely engages in π-π stacking with the phenyl group, while the oxalate anion forms intermolecular O–H···O and N–H···O hydrogen bonds, as observed in structurally related salts .
Stereochemical Considerations
The but-3-enyl group introduces a double bond at C3–C4, creating potential cis/trans isomerism. Computational modeling of analogous compounds suggests that the trans configuration minimizes steric hindrance between the phenyl and furan groups . Additionally, the oxalate ion’s planar geometry may enforce a specific orientation of the cation in the solid state, as seen in similar ammonium oxalates .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves:
-
Formation of the allylamine backbone: Condensation of furan-2-carbaldehyde with 1-phenyl-3-buten-1-amine via reductive amination, using sodium cyanoborohydride .
-
Oxalate salt formation: Treatment of the free amine with oxalic acid in a polar solvent like ethanol, followed by crystallization .
Key Reaction Steps
-
Step 1:
This reductive amination mirrors methods used to synthesize 4-formylbenzenesulfonamide derivatives . -
Step 2:
Crystallization conditions (e.g., solvent choice, cooling rate) would critically influence polymorph formation, as demonstrated in patents for related furan salts .
Physicochemical Properties
Thermal Stability and Solubility
Based on analogous compounds:
-
Melting point: Estimated 180–190°C (decomposition), consistent with hydrogen-bonded oxalate salts .
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water, similar to 1,3-bis(furan-2-ylmethyl)benzimidazolium chloride .
Spectroscopic Characterization
-
FT-IR: Expected peaks at 3280 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O from oxalate), and 1600 cm⁻¹ (C=C aromatic) .
-
¹H NMR: Distinct signals for the furan protons (δ 6.2–7.4 ppm), allylic CH₂ (δ 2.8–3.2 ppm), and oxalate carboxylate (δ 2.5 ppm) .
Biological Activity and Applications
Hypothetical Pharmacological Profile
While direct data are unavailable, structural analogs suggest potential for:
-
Antimicrobial activity: Furan derivatives exhibit activity against S. aureus and E. coli due to membrane disruption .
-
COX-2 inhibition: Substituted furans with sulfonamide groups show 40–50% inhibition at 20 μM , suggesting possible anti-inflammatory applications.
Table 1: Inferred Biological Activities
Molecular Docking Insights
Docking studies of similar amines predict binding to COX-2’s hydrophobic pocket, with the furan oxygen forming hydrogen bonds to Arg120 and Tyr355 . The oxalate anion may enhance solubility for improved bioavailability, as seen in piperazine-based drugs .
Crystallographic and Solid-State Analysis
Predicted Crystal Packing
The oxalate anion likely mediates hydrogen-bonded chains along the a-axis, with furan and phenyl groups stacking in offset parallel layers . Disorder in the alkenyl moiety, as observed in furan-methylbenzimidazolium salts , could arise from rotational flexibility around the C3–C4 bond.
Powder X-ray Diffraction (PXRD)
Hypothetical PXRD peaks at 2θ = 12.5°, 18.7°, and 25.4° correspond to d-spacings of 7.1 Å, 4.7 Å, and 3.5 Å, typical for hydrogen-bonded organic salts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume